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Compound of Interest

Compound Name: 8-lodo-7-methoxyquinoline

Cat. No.: B15063619

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the compound 8-iodo-7-
methoxyquinoline. Due to the absence of publicly available experimental data for this specific
molecule, this guide presents predicted spectroscopic values and generalized experimental
protocols to aid researchers in its identification and characterization.

Introduction

8-lodo-7-methoxyquinoline is a halogenated derivative of 7-methoxyquinoline. The quinoline
scaffold is a prominent heterocyclic motif found in a wide array of natural products and
synthetic compounds with diverse pharmacological activities. The introduction of an iodine
atom at the 8-position and a methoxy group at the 7-position is expected to significantly
influence the molecule's electronic properties and biological interactions. Accurate
spectroscopic characterization is paramount for the unambiguous identification and quality
control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for 8-iodo-7-
methoxyquinoline. These predictions are based on established principles of spectroscopy and
data from structurally related compounds.
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Predicted *H NMR Data

The predicted *H NMR spectrum of 8-iodo-7-methoxyquinoline is expected to show distinct
signals for the aromatic protons of the quinoline ring system and the methoxy group. The
chemical shifts are influenced by the electron-donating methoxy group and the electron-
withdrawing and sterically bulky iodine atom.

Table 1: Predicted *H NMR Chemical Shifts for 8-lodo-7-methoxyquinoline

S Prt?dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (J, Hz)

H-2 8.8-9.0 dd ~4.5,~1.5

H-3 74-7.6 dd ~8.5,~4.5

H-4 8.0-8.2 dd ~8.5,~1.5

H-5 7.6-7.8 d ~9.0

H-6 72-74 d ~9.0

7-OCHs 4.0-4.2 S

Note: Predicted values are for a standard deuterated solvent such as CDClIs. Actual values may
vary based on solvent and experimental conditions.

Predicted *C NMR Data

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted 3C NMR Chemical Shifts for 8-lodo-7-methoxyquinoline

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15063619?utm_src=pdf-body
https://www.benchchem.com/product/b15063619?utm_src=pdf-body
https://www.benchchem.com/product/b15063619?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15063619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 152
C-3 121 -123
C-4 135-137
C-4a 127 - 129
C-5 128 - 130
C-6 115- 117
C-7 157 - 159
C-8 90 -95
C-8a 148 - 150
7-OCHs 56 - 58

Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental
composition of a compound. For 8-iodo-7-methoxyquinoline (C10HsINO), the predicted
monoisotopic mass is approximately 284.96 g/mol .

Table 3: Predicted Mass-to-Charge Ratios (m/z) for 8-lodo-7-methoxyquinoline Adducts

Adduct Predicted m/z
[M+H]* 285.97
[M+Na]* 307.95
[M-H]~ 283.96
[M]* 284.96

Data derived from predicted values for the structural isomer 8-iodo-7-methoxyisoquinoline as a
close reference[1].
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Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a
synthesized sample of 8-iodo-7-methoxyquinoline.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of purified 8-iodo-7-
methoxyquinoline in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a
standard 5 mm NMR tube.

e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.
o Acquire a one-dimensional *H NMR spectrum using a standard pulse program.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-
64 scans).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
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o Alarger number of scans will be required due to the lower natural abundance of 13C
(typically several hundred to thousands of scans).

o Process the data similarly to the *H spectrum.

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or
Orbitrap instrument, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Procedure:

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent (e.g., methanol or acetonitrile).

« lonization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is
common for this type of molecule.

o Data Acquisition:

o Acquire the mass spectrum in both positive and negative ion modes to observe different
adducts.

o Perform a full scan over a relevant m/z range (e.g., 100-500).

o For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by
isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to
observe fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a
novel compound like 8-iodo-7-methoxyquinoline.
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Workflow for Synthesis and Characterization

This guide provides a foundational understanding of the expected spectroscopic properties of
8-iodo-7-methoxyquinoline and the methodologies to obtain them. Researchers can use this
information to guide their synthetic efforts and to interpret the data obtained from their
experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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